molecular formula C14H15IN2O2S B15305819 N-Boc-4-(4-iodophenyl)thiazol-2-amine

N-Boc-4-(4-iodophenyl)thiazol-2-amine

Cat. No.: B15305819
M. Wt: 402.25 g/mol
InChI Key: YYZUYYGDSXLFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-(4-iodophenyl)thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the N-Boc (tert-butoxycarbonyl) protecting group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(4-iodophenyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group.

    Protection with Boc Group: The final step involves the protection of the amine group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(4-iodophenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.

    Coupling Reactions: Products include biaryl compounds and other complex molecules with potential biological activity.

Scientific Research Applications

N-Boc-4-(4-iodophenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives used in various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals with specific biological activities.

Mechanism of Action

The mechanism of action of N-Boc-4-(4-iodophenyl)thiazol-2-amine depends on its specific application. In general, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, while the Boc group provides stability during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a bromine atom instead of iodine.

    4-(4-Chlorophenyl)-thiazol-2-amine: Contains a chlorine atom instead of iodine.

    4-(4-Fluorophenyl)-thiazol-2-amine: Contains a fluorine atom instead of iodine.

Uniqueness

N-Boc-4-(4-iodophenyl)thiazol-2-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom also enhances the compound’s reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C14H15IN2O2S

Molecular Weight

402.25 g/mol

IUPAC Name

tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18)

InChI Key

YYZUYYGDSXLFKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.